molecular formula C10H8BrClO B1445413 (4-Bromo-2-chlorophenyl)(cyclopropyl)methanone CAS No. 1400701-89-4

(4-Bromo-2-chlorophenyl)(cyclopropyl)methanone

Cat. No. B1445413
CAS RN: 1400701-89-4
M. Wt: 259.52 g/mol
InChI Key: XNGMONNKRSRKCG-UHFFFAOYSA-N
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Description

“(4-Bromo-2-chlorophenyl)(cyclopropyl)methanone” is a chemical compound with the CAS Number: 1400701-89-4 . It has a molecular weight of 259.53 and its molecular formula is C10H8BrClO . The compound is typically stored at room temperature and is available in powder form .


Synthesis Analysis

The synthesis of “(4-Bromo-2-chlorophenyl)(cyclopropyl)methanone” involves a reaction of 4-bromo-2-chloro-1-iodo-benzene with iPrMgCl in THF at -20C . After full conversion, the Grignard solution is transferred to a mixture of cyclopropanecarbonyl chloride, AlCl3, LiCl, and CuCl in THF at 25-35C . The reaction mixture is then added to saturated aqueous NH4Cl, and the product is extracted with MTBE .


Molecular Structure Analysis

The InChI code for “(4-Bromo-2-chlorophenyl)(cyclopropyl)methanone” is 1S/C10H8BrClO/c11-7-3-4-8(9(12)5-7)10(13)6-1-2-6/h3-6H,1-2H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model for further analysis .


Physical And Chemical Properties Analysis

“(4-Bromo-2-chlorophenyl)(cyclopropyl)methanone” is a powder at room temperature . It has a melting point of 69-70°C . The compound’s boiling point and other physical properties are not specified in the search results.

Scientific Research Applications

Synthesis Improvement and Applications in Insecticide Development

(4-Bromo-2-chlorophenyl)(cyclopropyl)methanone is involved in the synthesis of various intermediates for insecticides. Gao Xue-yan (2011) described a process where 4-chlorophenyl cyclopropyl ketone is synthesized and further used to obtain an intermediate of flucycloxuron, an insecticide. The process, through optimization, can be simplified, improving the yield of the final product (Gao Xue-yan, 2011).

Anticancer and Antituberculosis Potential

A derivative of (4-Bromo-2-chlorophenyl)(cyclopropyl)methanone, specifically 1-(4-Chlorophenyl) cyclopropyl (piperazin-1-yl) methanone, was synthesized and evaluated for its anticancer and antituberculosis properties. S. Mallikarjuna, Basawaraj Padmashali, and C. Sandeep (2014) found that certain compounds exhibited significant in vitro anticancer and antituberculosis activities (S. Mallikarjuna et al., 2014).

Enantiomeric Purity in Synthesis

The synthesis of enantiomerically pure compounds starting from derivatives of (4-Bromo-2-chlorophenyl)(cyclopropyl)methanone has been achieved. Shuo Zhang, Wenjin Wang, and colleagues (2014) developed a 7-step synthesis of enantiomerically pure diarylethanes, emphasizing the method's inexpensiveness and scalability (Shuo Zhang et al., 2014).

Anti-Mycobacterial Activities

In the realm of anti-mycobacterial research, derivatives of (4-Bromo-2-chlorophenyl)(cyclopropyl)methanone have shown promise. N. Dwivedi, N. Tewari, V. Tiwari, and colleagues (2005) reported the efficient synthesis of phenyl cyclopropyl methanones with significant anti-tubercular activities against Mycobacterium tuberculosis H37Rv (N. Dwivedi et al., 2005).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause harm if swallowed, inhaled, or if it comes into contact with skin . The associated hazard statements are H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

(4-bromo-2-chlorophenyl)-cyclopropylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrClO/c11-7-3-4-8(9(12)5-7)10(13)6-1-2-6/h3-6H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNGMONNKRSRKCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)C2=C(C=C(C=C2)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Bromo-2-chlorophenyl)(cyclopropyl)methanone

CAS RN

1400701-89-4
Record name (4-bromo-2-chlorophenyl)(cyclopropyl)methanone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 4-bromo-2-chloro-N-methoxy-N-methylbenzamide (synthesized by the method of Bioorganic & Medicinal Chemistry Letters 2003, 13, 3983, 5.90 g, 21.0 mmol) in tetrahydrofuran (180 mL) was added dropwise a solution of 0.7 mol/L cyclopropylmagnesium bromide in tetrahydrofuran (65.0 mL, 45.5 mmol) at 0° C. The mixture was stirred at the same temperature for 4 hours, and then to the reaction solution was added saturated aqueous ammonium chloride solution, and the mixture was extracted with ethyl acetate three times. The organic layer was combined, washed with water and saturated brine, dried over anhydrous sodium sulfate, and then concentrated under reduced pressure. The resulting residue was purified by silica gel column chromatography (hexane:ethyl acetate=100:0→93:7) to give (4-bromo-2-chlorophenyl)(cyclopropyl)methanone (3.75 g, 68%) as a pale yellow oil.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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